N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring system substituted with a carboxamide group and a 3-hydroxy-3-phenylpropyl side chain. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Mechanism of Action
Target of Action
It has been shown to exhibit significant antimicrobial activity, suggesting that its targets may be proteins or enzymes essential for the survival and proliferation of bacteria .
Mode of Action
Given its antimicrobial activity, it likely interacts with its targets in a way that inhibits their function, leading to the death or growth inhibition of the bacteria .
Biochemical Pathways
Its antimicrobial activity suggests that it likely interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide has demonstrated significant antimicrobial activity. It has shown inhibitory activity against methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, suggesting that its action results in the death or growth inhibition of these bacteria .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the activity and stability of most compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)naphthalene-2-carboxamide
- N-(3-hydroxy-3-phenylpropyl)benzoic acid
- N-(3-hydroxy-3-phenylpropyl)phenylacetamide
Uniqueness
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide stands out due to its unique naphthalene ring system and the presence of both a hydroxyl and carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19(16-8-2-1-3-9-16)13-14-21-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12,19,22H,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYUQDFAHTOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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